molecular formula C12H15NO B1676851 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 16078-42-5

1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B1676851
CAS No.: 16078-42-5
M. Wt: 189.25 g/mol
InChI Key: IJTWYLGCGAIGAQ-UHFFFAOYSA-N
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Description

1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a tetrahydroquinoline core with an acetyl group at the first position and a methyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can be synthesized through several methods. One common method involves the condensation of 2-methyl-1,2,3,4-tetrahydroquinoline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher production rates and reduced costs.

Chemical Reactions Analysis

Types of Reactions: 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline or tetrahydroquinoline derivatives.

    Substitution: The acetyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline and tetrahydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Antidiabetic Research

Recent studies have identified 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone as a promising candidate in the development of GPR120 agonists for the treatment of type 2 diabetes mellitus. GPR120 is a receptor that plays a significant role in glucose metabolism and insulin sensitivity. Compounds that activate this receptor can potentially improve glycemic control and lipid metabolism .

Antimicrobial Activity

The compound has shown potential antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting its utility in developing new antibiotics or adjunct therapies for resistant infections .

Neuroprotective Effects

Research indicates that derivatives of this compound may exhibit neuroprotective effects. These compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, which is beneficial for conditions like Alzheimer's disease and other neurodegenerative disorders .

Mechanistic Studies

The compound serves as a valuable tool in mechanistic studies of cellular signaling pathways. Its ability to interact with specific receptors allows researchers to elucidate the roles of these pathways in disease processes and therapeutic responses .

Drug Development

As a scaffold for drug design, this compound has been utilized to synthesize various analogs with enhanced pharmacological profiles. The modification of this compound can lead to the discovery of new drugs with improved efficacy and safety profiles .

Organic Electronics

The unique electronic properties of quinoline derivatives have led to their exploration in organic electronics. Compounds like this compound are being investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics .

Case Studies

Application AreaStudy ReferenceFindings
Antidiabetic Research Identified as a GPR120 agonist with potential for T2DM treatment.
Antimicrobial Activity Demonstrated efficacy against multiple bacterial strains.
Neuroprotective Effects Showed potential in reducing oxidative stress in neuronal cells.
Organic Electronics Explored for use in OLEDs due to favorable electronic properties.

Mechanism of Action

The mechanism of action of 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound may interact with cellular receptors to modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can be compared with other similar compounds, such as:

    2-Methyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the acetyl group.

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with a different core scaffold.

    1-Acetyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the methyl group.

Uniqueness: The presence of both the acetyl and methyl groups in this compound provides unique chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is a compound of interest due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the class of dihydroquinolines, characterized by a quinoline core structure. Its chemical formula is C12H13NC_{12}H_{13}N with a molecular weight of approximately 185.24 g/mol. The presence of the methyl group at the 2-position of the dihydroquinoline ring influences its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to dihydroquinolines exhibit significant antimicrobial properties. For instance, derivatives of this compound were tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. Results indicated that these compounds possess moderate to high antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific derivative tested .

Compound Bacterial Strain MIC (µg/mL)
This compoundE. coli ATCC 2592225
S. aureus ATCC 2921320
Pseudomonas aeruginosa ATCC 2785330

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies focused on its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancer cells. One study reported that derivatives of this compound exhibited IC50 values in the micromolar range (5-15 µM), indicating potent anticancer activity .

The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cell proliferation.
  • Interaction with DNA : Some derivatives may intercalate into DNA, disrupting replication processes.
  • Modulation of Signaling Pathways : The compound may affect key signaling pathways related to inflammation and cell survival.

Case Studies

  • A study conducted by Moussaoui et al. synthesized several quinolone derivatives, including those based on dihydroquinoline structures, and evaluated their antimicrobial and anticancer activities. The results showed that modifications on the quinoline core significantly affected biological activity .
  • Another investigation focused on the structure-activity relationship (SAR) of dihydroquinoline derivatives indicated that substitutions at specific positions on the ring could enhance or diminish biological efficacy against cancer cell lines .

Q & A

Q. Basic: What are the established synthetic routes for 1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone, and how do reaction conditions influence yield?

Methodological Answer:
The compound is synthesized via palladium-catalyzed C–H activation or asymmetric transfer hydrogenation. A key method involves Pd(OAc)₂ (0.03 mmol) and Cu(OTf)₂ (0.06 mmol) in acetic acid under oxygen (1 atm), achieving 78% yield for a derivative via cross-coupling with o-xylene at 120°C . Alternatively, asymmetric synthesis using (R)- or (S)-configured precursors with DIBAL-H reduction and acetylation yields enantiopure products (>99% purity via HPLC), demonstrating the role of chiral catalysts in stereochemical control . Reaction optimization, such as solvent choice (e.g., EtCOOH) and oxidant (O₂), significantly impacts yield, while prolonged heating under inert atmospheres minimizes side reactions .

Q. Basic: How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:
Structural confirmation relies on:

  • ¹H/¹³C NMR : Distinct signals for the acetyl group (δ ~2.1–2.3 ppm for CH₃) and dihydroquinoline protons (δ ~1.5–2.8 ppm for CH₂/CH₃) .
  • HRMS : Exact mass determination (e.g., [M+H]+ = 190.1227) to verify molecular formula .
  • Chiral HPLC : Enantiomeric excess (e.g., 94% ee) using Lux Amylose-2 columns .
  • IR : Absorption bands for carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches .
    Flash chromatography (ethyl acetate/petroleum ether) is critical for purity, with TLC monitoring (Rf = 0.3 in 15% EtOAC) .

Q. Advanced: What mechanistic insights exist for palladium-catalyzed C–H activation in synthesizing derivatives of this compound?

Methodological Answer:
Pd-catalyzed double C–H activation enables biaryl synthesis via a proposed oxidative coupling mechanism. Oxygen acts as a terminal oxidant, regenerating Pd(0) to Pd(II), while Cu(OTf)₂ facilitates ligand exchange . Kinetic studies suggest rate-determining C–H cleavage, with electron-rich arenes (e.g., o-xylene) accelerating reductive elimination. Selectivity challenges arise from competing mono- vs. di-functionalization, addressed by tuning steric bulk of directing groups and catalyst loading (e.g., 5 mol% Pd) . Computational modeling of transition states could further elucidate regioselectivity .

Q. Advanced: How do structural modifications to the dihydroquinoline core affect biological activity?

Methodological Answer:
Derivatization at the 2-methyl or acetyl positions alters pharmacological profiles. For example:

  • Chlorination (e.g., 2-chloro derivatives) enhances antimicrobial activity against S. aureus (MIC = 4 µg/mL) by increasing electrophilicity .
  • Trifluoromethyl substitution (as in VU041) targets mosquito inward-rectifier potassium channels (Kir), demonstrating insecticidal activity via electrophysiological assays .
  • Radiolabeling with ¹⁸F or ¹²⁵I enables biodistribution studies, with logP adjustments improving blood-brain barrier penetration .
    Structure-activity relationship (SAR) studies emphasize para-substitutions on aryl rings for optimal target binding .

Q. Advanced: What computational approaches predict the pharmacokinetic and toxicity profiles of this compound?

Methodological Answer:
In silico ADMET screening evaluates:

  • Lipophilicity (logP) : Predicted ~2.1–2.5, suggesting moderate membrane permeability .
  • Metabolic stability : Cytochrome P450 (CYP3A4) metabolism flagged via molecular docking, with N-deacetylation as a primary detoxification pathway .
  • Toxicity : Low hERG channel inhibition risk (IC₅₀ > 10 µM) and Ames test negativity .
    Tools like AutoDock Vina assess binding to targets (e.g., EGFR mutants) using QSAR models trained on oxadiazole derivatives .

Q. Advanced: What strategies are employed in radiolabeling derivatives for imaging studies?

Methodological Answer:
Radioligands are synthesized via:

  • ¹⁸F-incorporation : Nucleophilic substitution using K¹⁸F with tosylate precursors, achieving >95% radiochemical purity .
  • Iodine-125 labeling : Electrophilic iodination of allyloxy intermediates, followed by purification via reverse-phase HPLC .
    Biodistribution studies in murine models utilize autoradiography to quantify uptake in target tissues (e.g., brain), with blocking assays confirming receptor specificity .

Properties

IUPAC Name

1-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-7-8-11-5-3-4-6-12(11)13(9)10(2)14/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTWYLGCGAIGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290876
Record name 1-(2-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16078-42-5
Record name NSC71584
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71584
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methyl-1,2,3,4-tetrahydroquinoline (216 mg, 1.469 mmol, available from TCl), was measured into a reaction test tube and acetic anhydride (0.139 ml, 1.469 mmol) was added and left to stir overnight. LCMS analysis showed the reaction had gone to completion. The crude product was purified by MDAP to give the desired compound (677 mg)
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
0.139 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

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